![molecular formula C15H11Cl2NOS B6144617 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one CAS No. 29573-84-0](/img/structure/B6144617.png)
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
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Overview
Description
2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, also known as 2-CP, is a synthetic phenothiazine derivative with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a tool for studying the structure and function of proteins and other biological molecules. 2-CP has been used in a variety of laboratory experiments, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. In addition, it has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds.
Scientific Research Applications
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used in a variety of scientific research applications, including the study of enzyme kinetics and enzyme inhibition, as well as the analysis of protein-ligand interactions. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of certain compounds. In addition, 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has been used as a tool to study the structure and function of proteins and other biological molecules.
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one” are currently unknown. This compound is structurally related to phenothiazines, which are known to interact with a variety of targets including dopamine, serotonin, and histamine receptors . .
Mode of Action
Given its structural similarity to phenothiazines, it may interact with its targets in a similar manner, potentially acting as an antagonist at various receptor sites
Biochemical Pathways
Phenothiazines are known to affect multiple pathways, including dopaminergic, serotonergic, and histaminergic pathways
Result of Action
Given its structural similarity to phenothiazines, it may have similar effects, such as modulation of neurotransmitter activity . .
Advantages and Limitations for Lab Experiments
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several advantages that make it an attractive tool for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, so it must be used in an organic solvent such as methanol or ethanol. In addition, it is not very stable and can be degraded by light and air.
Future Directions
The use of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one in scientific research is still in its early stages, so there is a great potential for further investigation. Possible future directions include the development of more efficient synthesis methods, the study of its effects on other enzymes and proteins, and the investigation of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one, as well as its mechanism of action.
Synthesis Methods
2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one can be synthesized by several methods, including the reaction of 2-chloro-10H-phenothiazine with 1-chloro-2-propanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMFLCIRPLZWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-10-(2-chloropropanoyl)-10H-phenothiazine |
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